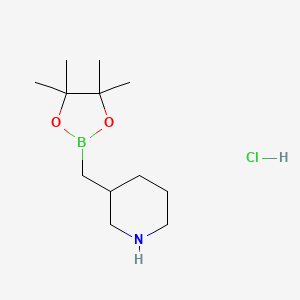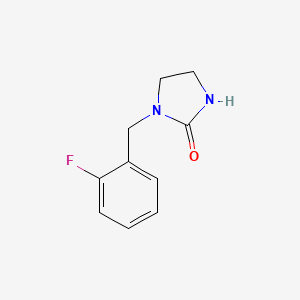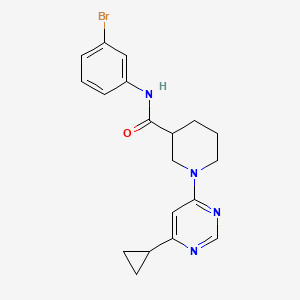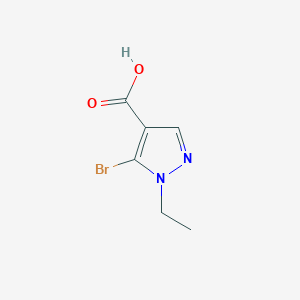
4-(Hydroxymethyl)-4-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-4-methylpyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. Pyrrolidinones are characterized by a five-membered lactam structure, which is a cyclic amide. The compound of interest contains a hydroxymethyl group and a methyl group attached to the pyrrolidinone ring, which may influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves starting materials such as hydroxyproline or pyroglutamic acid. For instance, the synthesis of various substituted pyrrolidines has been achieved from D-mannitol, which involves sequential reactions including benzylidenation and hydrazinolysis . Similarly, the synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline through a tethered aminohydroxylation of an alkene is another example of the synthetic routes employed for such compounds . These methods highlight the diversity of synthetic strategies that can be applied to the synthesis of pyrrolidinone derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidinones is crucial for their biological activity and interaction with other molecules. The stereochemistry of the substituents on the pyrrolidinone ring is particularly important. For example, the synthesis of enantiomerically pure dihydroxypyrrolidines from 4-hydroxy-L-proline demonstrates the significance of regio- and stereoselective reactions in obtaining the desired stereochemistry . The precise configuration of hydroxyl and methyl groups on the pyrrolidinone ring can greatly affect the compound's properties and potential applications.
Chemical Reactions Analysis
Pyrrolidinones can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, involves double fluorination of N-protected hydroxyproline . Additionally, the synthesis of 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction demonstrates the versatility of pyrrolidinones in chemical transformations . These reactions are indicative of the reactivity of the pyrrolidinone ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinones are influenced by their molecular structure. For example, the presence of hydroxymethyl and methyl groups can affect the compound's solubility, boiling point, and melting point. The stereochemistry of the substituents can also impact the compound's ability to participate in hydrogen bonding and other intermolecular interactions, which are important for its solubility and reactivity. The synthesis of various pyrrolidinone derivatives with different substituents provides insight into how these modifications can tailor the properties of the compound for specific applications .
Applications De Recherche Scientifique
Tandem Reactions in Organic Chemistry
4-(Hydroxymethyl)-4-methylpyrrolidin-2-one, as a derivative of N-methylpyrrolidine, has been shown to promote efficient tandem reactions in organic chemistry. For instance, it acts as a promoter in the Morita–Baylis–Hillman reaction combined with a double cross-aldol reaction, leading to significant yields in specific organic compounds (Guerra & Afonso, 2011).
Role in Organic Synthesis
This compound is also pivotal in organic synthesis. Its hydrotribromide form, for instance, is used in bromination reactions of various organic compounds like alkenes, alcohols, and ketones, as well as in oxidation and epoxide ring-opening reactions. Its application reflects an environmentally friendly approach in organic synthesis (Jain & Sain, 2010).
Synthesis of Biologically Active Compounds
Additionally, 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one is a key intermediate in synthesizing various biologically active compounds. Its derivatives are used in the synthesis of drugs like carbapenem antibiotics, antidepressants, and nootropic drugs for Alzheimer’s disease (Jeong, Hwang, & Ahn, 2005).
Fluorescence Probes in Polymerization Processes
In the field of polymer chemistry, derivatives of this compound have been explored as fluorescence probes. These probes help monitor the progress of free radical polymerization processes, essential in creating various polymeric materials (Wróblewski et al., 1999).
Corrosion Inhibition in Industrial Applications
Finally, certain derivatives of 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one have been evaluated as corrosion inhibitors, particularly in carbon steel pipelines used in oil and gas wells. These applications highlight its utility in industrial settings, contributing to the longevity and safety of infrastructure (Hegazy et al., 2016).
Propriétés
IUPAC Name |
4-(hydroxymethyl)-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(4-8)2-5(9)7-3-6/h8H,2-4H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIFFTTTXRPFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1707714-77-9 |
Source


|
| Record name | 4-(hydroxymethyl)-4-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)


![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)





![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)



